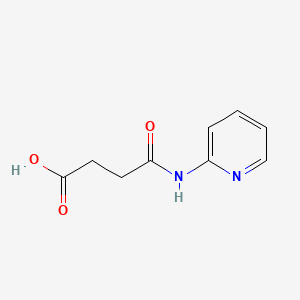

4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Übersicht

Beschreibung

4-Oxo-4-(pyridin-2-ylamino)butanoic acid is a heterocyclic compound with the molecular formula C₉H₁₀N₂O₃ This compound is known for its unique structure, which includes a pyridine ring attached to a butanoic acid backbone through an amide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid typically involves the reaction of pyridine-2-amine with succinic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The amide linkage allows for nucleophilic substitution reactions, where the pyridine ring can be modified with various substituents.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Hydroxybutanoic acid derivatives.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Oxo-4-(pyridin-2-ylamino)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid largely depends on its interaction with biological targets. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pyridine ring and amide linkage play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic pathways, depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

4-Oxo-4-(pyridin-3-ylamino)butanoic acid: Similar structure but with the pyridine ring attached at the 3-position.

4-Oxo-4-(pyridin-4-ylamino)butanoic acid: Pyridine ring attached at the 4-position.

N-(2-Pyridyl)succinamic acid: Similar backbone but different functional groups.

Uniqueness: 4-Oxo-4-(pyridin-2-ylamino)butanoic acid is unique due to its specific attachment of the pyridine ring at the 2-position, which influences its chemical reactivity and biological interactions. This positional isomerism can lead to different binding affinities and specificities in biological systems, making it a valuable compound for targeted research applications.

Biologische Aktivität

4-Oxo-4-(pyridin-2-ylamino)butanoic acid (commonly referred to as 4-OPBA) is a heterocyclic compound that has garnered attention in biochemical and pharmacological research due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-OPBA has the molecular formula C₉H₁₀N₂O₃ and features a pyridine ring linked to a butanoic acid backbone through an amide bond. The compound's ability to form hydrogen bonds is significant for its interactions with biological molecules, influencing various cellular processes and enzymatic activities.

Target Interactions:

4-OPBA interacts with several biological targets, primarily through hydrogen bonding. This interaction suggests that it may modulate the activity of various enzymes and proteins involved in critical cellular pathways.

Enzyme Inhibition:

Research indicates that 4-OPBA inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, 4-OPBA reduces the production of pro-inflammatory mediators, potentially offering therapeutic benefits in inflammatory conditions.

Anti-inflammatory Effects

Studies have shown that 4-OPBA can modulate the NF-κB signaling pathway, which plays a pivotal role in regulating immune responses. Its inhibition of COX enzymes leads to decreased inflammation markers, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 4-OPBA reveal that it exhibits varying degrees of activity against different bacterial strains. For instance, it has shown some effectiveness against Gram-positive bacteria, although its efficacy against Gram-negative strains remains less pronounced .

Case Studies and Experimental Data

-

Cocrystallization Studies:

A study involving the cocrystallization of 4-OPBA with benzoic acid revealed insights into its supramolecular architecture. The analysis demonstrated distinct crystal packing arrangements influenced by the specific interactions between the molecules, which could affect their biological activities . -

Biochemical Assays:

In vitro assays have indicated that 4-OPBA influences cell signaling pathways associated with inflammation and apoptosis. For example, it was shown to suppress LPS-induced TNFα production in whole blood cultures, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 4-Oxo-4-(pyridin-3-ylamino)butanoic acid | Pyridine ring at the 3-position | Similar anti-inflammatory properties |

| N-(2-Pyridyl)succinamic acid | Different functional groups | Moderate antibacterial activity |

| 4-Oxo-4-(pyridin-4-ylamino)butanoic acid | Pyridine ring at the 4-position | Potentially different binding affinities |

Eigenschaften

IUPAC Name |

4-oxo-4-(pyridin-2-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(4-5-9(13)14)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTOWQQIWDSOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211194 | |

| Record name | Succinamic acid, N-2-pyridyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62134-49-0 | |

| Record name | 4-Oxo-4-(2-pyridinylamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62134-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinamic acid, N-2-pyridyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinamic acid, N-2-pyridyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid (APS) compared to its positional isomer?

A: While both APS and its positional isomer, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, can form similar supramolecular synthons like the R22(8) dimer through hydrogen bonding, they exhibit distinct crystal packing arrangements. [] This difference is evident in their Hirshfeld surface analyses and fingerprint plots, highlighting the influence of even subtle structural changes on crystallographic behavior. []

Q2: How does the attempted cocrystallization of APS with adipic acid lead to a new polymorphic form?

A: Instead of forming the intended cocrystal, the solvent-assisted grinding of APS with adipic acid in ethanol surprisingly yielded a novel polymorphic structure of APS. [] This new polymorph, denoted as 1, crystallizes in a monoclinic P21/n system, unlike the previously reported polymorph (2), which adopts a triclinic P-1 system. []

Q3: What insights do Hirshfeld surface analyses provide about intermolecular interactions in the new polymorph of APS?

A: Hirshfeld surface analyses, specifically dnorm plots and two-dimensional fingerprint plots, reveal the types and strengths of intermolecular interactions within the crystal structure of polymorph 1. [] The analysis shows that H···H contacts (dispersion interactions) are most prominent (40.8%), followed by O···H/H···O hydrogen bonds (28.4%). [] These interactions contribute to the overall stability and packing arrangement observed in the new polymorph.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.